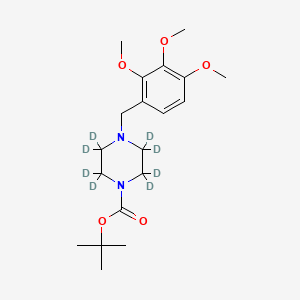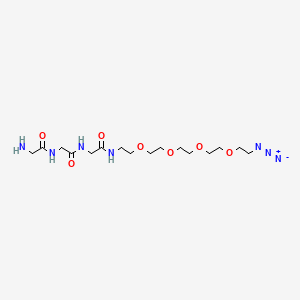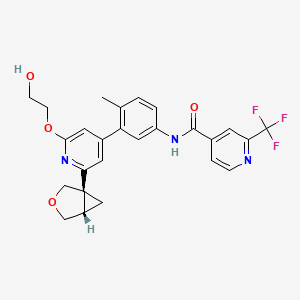![molecular formula C30H32N4O5 B12412075 N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine: is a fluorescent reagent widely used in scientific research. It is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process includes several steps:
Starting Material: Rhodamine derivative.
Reaction with Acetamidoethyl Groups: The rhodamine derivative is reacted with acetamidoethyl groups under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized rhodamine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The compound’s fluorescent properties allow it to emit light upon excitation, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Rhodamine B: Another rhodamine derivative used as a fluorescent dye.
Rhodamine 6G: Known for its high fluorescence quantum yield and used in various applications.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.
Uniqueness: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine is unique due to its specific acetamidoethyl groups, which provide distinct binding properties and fluorescent characteristics. This makes it particularly useful for labeling proteins with defined orientations, a feature not commonly found in other rhodamine derivatives .
Eigenschaften
Molekularformel |
C30H32N4O5 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-methylamino]ethyl]acetamide |
InChI |
InChI=1S/C30H32N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
OXTAXJOWPAKGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


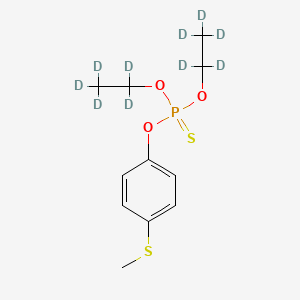
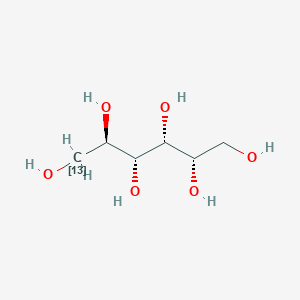
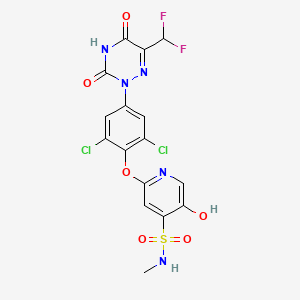

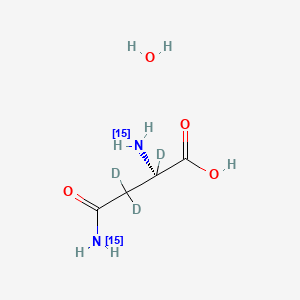
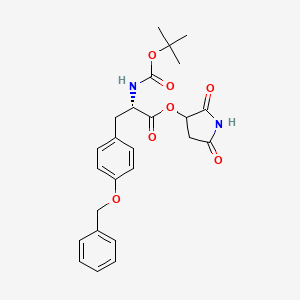
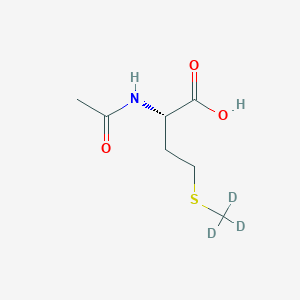
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
